Product packaging for H-BETA-ALA-DL-VAL-OH(Cat. No.:CAS No. 102029-85-6)

H-BETA-ALA-DL-VAL-OH

Cat. No.: B1139290
CAS No.: 102029-85-6
M. Wt: 188.22
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Peptide Science

Non-canonical amino acids are instrumental in overcoming some of the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation. mdpi.com By introducing these modified residues, researchers can design peptides with improved stability, bioavailability, and specific conformational preferences. nih.govresearchgate.net This has profound implications for drug discovery and material science. acs.org

Beta-amino acids, characterized by the attachment of the amino group to the β-carbon, introduce an additional carbon atom into the peptide backbone. wikipedia.org This seemingly small change has a significant impact on the resulting peptide's structure and function. Peptides containing beta-amino acids, often referred to as β-peptides, exhibit a strong propensity to form stable secondary structures, such as helices and sheets, that are distinct from those formed by their alpha-amino acid counterparts. wikipedia.orgnih.gov

One of the most significant advantages of incorporating beta-amino acids is the enhanced resistance to proteolytic degradation. nih.govchiroblock.comnih.gov This increased stability makes β-peptides and α,β-hybrid peptides attractive candidates for therapeutic applications. nih.govacs.org The parent β-amino acid, β-alanine, is a naturally occurring substance. wikipedia.org

Chirality, or the "handedness" of a molecule, is a fundamental concept in peptide chemistry. jpt.com While L-amino acids are the predominant form in naturally occurring proteins, the incorporation of their mirror images, D-amino acids, has significant consequences. jpt.combiopharmaspec.com The presence of a D-amino acid can dramatically alter the three-dimensional structure of a peptide, potentially disrupting or stabilizing certain conformations. mdpi.comfrontiersin.org

A key advantage of using D-amino acids in peptide design is their ability to confer resistance to enzymatic degradation, as proteases are typically specific for L-amino acid substrates. biopharmaspec.comlifetein.com This strategy has been successfully employed to increase the in vivo half-life of peptide-based drugs. biopharmaspec.com The inclusion of a racemic mixture, such as DL-valine, introduces further complexity and potential for novel structures and activities.

The Role of Beta-Amino Acids in Peptide Structure and Function

Dipeptides as Fundamental Building Blocks and Research Probes

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest form of peptides. taylorandfrancis.com Despite their small size, they serve as crucial building blocks in the synthesis of larger, more complex peptides and as valuable probes for studying fundamental biological processes. taylorandfrancis.comfrontiersin.org

The synthesis of dipeptides can be achieved through various chemical methods, with solid-phase peptide synthesis (SPPS) being a widely used technique for its efficiency and ease of purification. scielo.brresearchgate.net The properties of dipeptides are dictated by the nature of their constituent amino acids, influencing characteristics such as solubility, charge, and biological activity. frontiersin.org Researchers often utilize dipeptides to investigate enzyme kinetics, transport mechanisms, and the initial stages of peptide self-assembly. frontiersin.org

The dipeptide H-BETA-ALA-DL-VAL-OH serves as an excellent case study in hybrid peptide design. scispace.com It combines a flexible β-alanine residue with a sterically hindered and racemic valine residue. This unique combination presents several interesting features for research:

Backbone Flexibility and Conformational Diversity: The β-alanine component introduces additional flexibility into the peptide backbone, while the DL-valine offers a mix of stereoisomers. This combination can lead to a diverse ensemble of conformations, providing a rich landscape for conformational analysis and the study of folding propensities.

Proteolytic Resistance: The presence of the β-amino acid and the D-isomer of valine would predictably render this dipeptide highly resistant to degradation by common proteases. chiroblock.combiopharmaspec.com

Chiral Effects: The racemic nature of the valine residue allows for the investigation of chiral effects on peptide self-assembly and interaction with biological targets. The presence of both L- and D-valine could lead to the formation of unique supramolecular structures. frontiersin.org

Overview of Dipeptide Synthesis and Properties in Academic Contexts

Research Landscape and Gaps Pertaining to this compound

While the individual components of this compound are well-studied, there is a significant gap in the literature regarding this specific dipeptide. The current research landscape for non-canonical peptides is vast, yet specific investigations into simple hybrid dipeptides like this are limited. nih.gov

Key research gaps and potential future directions include:

Conformational Analysis: Detailed structural studies using techniques like NMR spectroscopy and X-ray crystallography are needed to elucidate the preferred conformations of this compound in different solvent environments.

Self-Assembly Properties: Investigating the ability of this dipeptide to self-assemble into higher-order structures, such as hydrogels or nanofibers, could reveal novel biomaterials. frontiersin.org

Biological Screening: Screening this compound for various biological activities, such as antimicrobial or enzyme inhibitory properties, could uncover potential therapeutic applications.

Synthetic Methodology: The development of efficient and stereocontrolled methods for the synthesis of such hybrid dipeptides remains an area of active research. mdpi.comnih.govnih.gov

Data Tables

Physicochemical Properties of Constituent Amino Acids

Propertyβ-AlanineDL-Valine
Chemical Formula C3H7NO2C5H11NO2
Molar Mass 89.093 g/mol 117.15 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 207 °C~298 °C (decomposes)
Solubility in Water HighModerately soluble
pKa (Carboxyl) ~3.6~2.29
pKa (Amino) ~10.19~9.71

Data sourced from publicly available chemical databases. wikipedia.orgnih.govchemeo.com

Properties

CAS No.

102029-85-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for H Beta Ala Dl Val Oh

Conventional Peptide Synthesis Methodologies for Dipeptides

The formation of the peptide bond between β-alanine and DL-valine can be achieved through established solution-phase or solid-phase chemical synthesis techniques. researchgate.net Both methods rely on the systematic protection of reactive functional groups, activation of the carboxylic acid moiety, and subsequent coupling, followed by deprotection. researchgate.net

Solution-Phase Synthetic Routes and Optimizations

Solution-phase peptide synthesis (SPS) is a traditional and versatile method for producing dipeptides like H-BETA-ALA-DL-VAL-OH. The process involves dissolving the protected amino acid precursors in an appropriate organic solvent and adding coupling reagents to facilitate the formation of the amide bond.

The synthesis typically begins with the protection of the amino group of β-alanine, often with groups like benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), and the protection of the carboxylic acid of DL-valine as an ester (e.g., methyl or ethyl ester). The free carboxyl group of the N-protected β-alanine is then activated using a variety of coupling reagents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. mdpi.com

Optimization of solution-phase synthesis focuses on several key factors:

Solvent Selection: The choice of solvent (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile) can significantly impact the solubility of reactants and the reaction rate.

Coupling Reagent: The efficiency and potential for side reactions vary greatly between coupling agents. For instance, phosphonium (B103445) salts like BOP or PyBOP are highly efficient but also more expensive. researchgate.net

Reaction Temperature: Lowering the temperature can help to suppress side reactions, including the epimerization of the α-amino acid component.

Purification: Purification of the intermediate and final products is typically achieved through extraction and crystallization or column chromatography.

A representative reaction scheme would involve coupling N-Boc-β-alanine with DL-valine methyl ester (H-DL-Val-OMe) followed by deprotection steps to yield the final dipeptide.

Parameter Condition Purpose/Rationale
N-Terminal Protection Boc (tert-butyloxycarbonyl)Protects the amino group of β-alanine; removed with acid (e.g., TFA).
C-Terminal Protection OMe (Methyl Ester)Protects the carboxyl group of DL-valine; removed by saponification.
Coupling Reagent DCC/HOBtActivates the carboxyl group of Boc-β-Ala-OH for amide bond formation.
Solvent Dichloromethane (DCM)Common solvent providing good solubility for reactants.
Purification Crystallization/ChromatographyIsolation of the protected dipeptide intermediate and final product.

Solid-Phase Peptide Synthesis Adaptations for Beta-Amino Acids and DL-Valine

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, offers a more streamlined approach by anchoring the growing peptide chain to an insoluble polymer resin. scielo.brresearchgate.net This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. scielo.br

For the synthesis of this compound, DL-valine would first be attached to a suitable resin, such as a Trityl chloride or Wang resin. scielo.brresearchgate.net The use of a racemic amino acid like DL-valine means that a mixture of L-valine and D-valine will be attached to the resin.

The incorporation of β-alanine then follows the standard SPPS cycle:

Deprotection: Removal of the N-terminal protecting group (commonly Fmoc, 9-fluorenylmethyloxycarbonyl) from the resin-bound valine using a base like piperidine. scielo.bracs.org

Coupling: Addition of the N-Fmoc protected β-alanine, along with a coupling agent (e.g., TBTU, HBTU, or DIC/HOBt) to facilitate peptide bond formation. scielo.br

Washing: Rinsing the resin to remove unreacted reagents.

A key adaptation for β-amino acids in SPPS is that they can sometimes exhibit slower coupling kinetics compared to α-amino acids, potentially requiring extended reaction times or double coupling cycles to ensure complete reaction. nih.govnih.gov Upon completion of the synthesis, the dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. researchgate.netacs.org The final product is a mixture of two diastereomers: H-β-Ala-D-Val-OH and H-β-Ala-L-Val-OH.

Parameter Description Relevance to this compound Synthesis
Solid Support Trityl Chloride ResinAllows for mild cleavage conditions to release the final peptide acid. scielo.br
N-Terminal Protection Fmoc (9-fluorenylmethyloxycarbonyl)Standard for SPPS; base-labile, allowing for orthogonal protection schemes. scielo.bracs.org
Coupling Reagents HBTU/DIPEAEfficient activation of the β-amino acid for coupling to the resin-bound valine. scielo.br
Cleavage Cocktail TFA/H₂O/TISStrong acid to cleave the peptide from the resin and remove protecting groups.

Stereochemical Control in the Synthesis of Dipeptides Incorporating DL-Valine

The primary stereochemical challenge in synthesizing this compound is the use of racemic DL-valine. This results in the formation of a mixture of diastereomers (β-Ala-L-Val and β-Ala-D-Val), which have different physical properties and may have different biological activities.

Management of Racemic Amino Acid Precursors

When a racemic amino acid is used in peptide synthesis without any stereochemical control, the outcome is typically a 1:1 mixture of diastereomeric peptides. The management of this mixture primarily occurs post-synthesis.

The resulting diastereomers, H-β-Ala-L-Val-OH and H-β-Ala-D-Val-OH, possess different spatial arrangements and are not mirror images. This difference in physical properties, such as polarity and crystal packing, allows for their separation using techniques like:

Fractional Crystallization: Exploiting differences in solubility to selectively crystallize one diastereomer from a solution.

Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) or, more commonly for diastereomers, a standard reverse-phase column, can often resolve the two products due to their differing polarities. acs.org

Derivatization of the N-terminus with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), can also be used to create diastereomeric derivatives that are more easily separated and quantified by HPLC. acs.org

Diastereoselective Approaches in this compound Formation

Instead of separating a mixture, diastereoselective synthesis aims to preferentially form one diastereomer over the other. This can be achieved by introducing a source of chirality that influences the transition state of the peptide bond formation.

One approach involves using a chiral auxiliary. For example, a chiral group could be temporarily attached to the β-alanine precursor. The steric hindrance imposed by this auxiliary would favor the reaction with one enantiomer of DL-valine over the other. scielo.org.mx While highly effective, this method adds extra steps for the attachment and removal of the auxiliary.

Another strategy involves substrate-controlled diastereoselectivity, where an existing chiral center in one of the reactants influences the stereochemical outcome of the reaction. rsc.org In the context of this compound, this is less straightforward since β-alanine is achiral. However, a related strategy could involve the alkylation of a chiral derivative of a β-alanine enolate, which has been shown to proceed with high diastereoselectivity. scielo.org.mxacs.org Such principles could be adapted to a convergent synthesis where the valine moiety is introduced via an alkylation step.

Emerging Biocatalytic and Enzymatic Approaches for Peptide Bond Formation

Biocatalysis has emerged as a sustainable and highly selective alternative to chemical peptide synthesis. researchgate.net Enzymes can operate under mild conditions (aqueous solutions, neutral pH, room temperature) and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. researchgate.netrsc.org

For the synthesis of a dipeptide like this compound, proteases or aminopeptidases could be employed. asm.org These enzymes, which naturally hydrolyze peptide bonds, can be used in reverse under kinetically controlled conditions to form them. researchgate.netnih.gov In a typical setup, the N-terminal amino acid (β-alanine) would be used as an ester (e.g., β-alanine methyl ester), and the C-terminal amino acid (DL-valine) would act as the nucleophile.

Key advantages of this approach include:

Stereoselectivity: Many proteases are highly specific for L-amino acids. When presented with DL-valine, an L-selective enzyme would preferentially catalyze the formation of H-β-Ala-L-Val-OH, providing a direct route to a single diastereomer. nih.gov This avoids the formation of a mixture and the need for subsequent separation.

Green Chemistry: The reactions are performed in aqueous media, avoiding the use of hazardous organic solvents and reagents. rsc.org

Research has demonstrated the use of enzymes like thermolysin or ficin (B600402) for dipeptide synthesis. rsc.orgnih.gov For instance, ficin has been used to synthesize various dipeptides with yields ranging from 5% to 91% at an optimal pH of 9.2, with no racemization observed. nih.gov Similarly, aminopeptidases from Streptomyces species have shown broad substrate specificity, making them potential candidates for synthesizing β-alanine-containing peptides. asm.orgnih.gov

Enzyme Class Example Reaction Principle Potential Application for this compound
Proteases ThermolysinKinetically controlled synthesis from an N-protected amino acid and an amino acid ester. rsc.orgCould couple Z-β-Ala-OH with H-DL-Val-OMe, potentially with L-selectivity.
Aminopeptidases S9 AminopeptidaseCatalyzes synthesis using an amino acid ester as the acyl donor. nih.govCould use β-Ala-OBzl and DL-valine to form the dipeptide.
L-amino acid ligases RizAForms dipeptides directly from free amino acids, though it requires ATP. researchgate.netCould potentially be engineered to accept β-alanine and DL-valine as substrates.

Enzyme-Mediated Peptide Synthesis with Non-Canonical Amino Acids

The enzymatic synthesis of peptides, including those with non-canonical amino acids such as β-alanine, is a growing field of interest due to its potential for high specificity and milder reaction conditions compared to traditional chemical synthesis. mdpi.comrsc.orgnih.govjst.go.jp Enzymes like l-amino acid ligases (Lals) and certain proteases can be utilized to form peptide bonds. mdpi.comasm.org

L-amino acid ligases, for instance, catalyze the ATP-dependent condensation of unprotected amino acids. asm.org This method is advantageous as it can often be performed in a single step without the need for protecting groups. masterorganicchemistry.comasm.org Some ligases have demonstrated broad substrate specificity, accepting various amino acids, including non-canonical ones like β-alanine. asm.org For example, a study on the l-amino acid ligase from Pseudomonas syringae (TabS) showed its capability to synthesize dipeptides containing β-alanine. asm.org

Proteases, which normally cleave peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or with modified substrates) to act as ligases for peptide synthesis. mdpi.com This approach has also been applied to incorporate non-canonical amino acids into peptide chains. mdpi.com The choice of enzyme and reaction conditions is critical to control the reaction and achieve the desired product. nih.gov

Substrate Specificity and Reaction Mechanisms in this compound Synthesis

The success of enzyme-mediated synthesis of a specific dipeptide like this compound hinges on the substrate specificity of the chosen enzyme. Enzymes exhibit distinct preferences for both the N-terminal and C-terminal amino acid residues. mdpi.compnas.org

In the context of this compound, the enzyme must be able to recognize and accept β-alanine as the N-terminal donor and DL-valine as the C-terminal acceptor. The use of a racemic mixture (DL-valine) introduces another layer of complexity, as the enzyme may exhibit stereoselectivity, preferentially incorporating either the L- or D-isomer of valine.

Research on l-amino acid ligase (TabS) from Pseudomonas syringae has provided insights into its substrate preferences. asm.org While it demonstrated the ability to synthesize dipeptides containing β-alanine, the yields and reaction rates varied depending on the partner amino acid. asm.org For instance, in reactions pairing β-alanine with L-histidine or L-phenylalanine, the formation of different dipeptide products, including those with β-alanine at either terminus, was observed, highlighting the enzyme's flexibility and the potential for side-product formation. asm.org

The reaction mechanism for l-amino acid ligases involves the ATP-dependent activation of the C-terminal amino acid's carboxyl group to form an aminoacyl-phosphate intermediate. asm.org This activated species then reacts with the amino group of the N-terminal amino acid to form the peptide bond. asm.org The enzyme's active site plays a crucial role in orienting the substrates and facilitating this reaction. Understanding these mechanisms and specificities is key to optimizing the synthesis of this compound and minimizing the formation of undesired by-products.

Purification and Characterization Techniques for Synthetic this compound

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity, purity, and stereochemistry of the final product.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification and the assessment of the purity of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. mdpi.comrrml.ro Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. nih.gov In the case of this compound, the separation of the desired dipeptide from unreacted starting materials (β-alanine and valine) and any side products can be achieved by optimizing the mobile phase composition and gradient. acs.org The use of a suitable stationary phase, such as a C18 column, is common for peptide separations. tandfonline.com

For complex mixtures, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) can enhance the detection and separation of amino acids and peptides, especially when using fluorescence detection. nih.govresearchgate.net This can be particularly useful for quantifying low levels of impurities.

Ion-exchange chromatography can also be employed for purification, separating molecules based on their net charge at a specific pH. google.com This method can be effective in removing unreacted amino acids from the dipeptide product.

The purity of the isolated this compound is typically assessed by the peak area percentage in the HPLC chromatogram. A high-purity sample should exhibit a single major peak corresponding to the target dipeptide.

Table 1: Chromatographic Methods for Peptide Analysis

TechniquePrincipleApplication for this compoundKey Parameters
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Primary method for purity assessment and isolation. Separates the dipeptide from starting materials and by-products.Column (e.g., C18), Mobile Phase (e.g., Acetonitrile (B52724)/Water with TFA), Gradient, Flow Rate, Detection Wavelength.
Ion-Exchange Chromatography Separation based on net charge.Purification by removing charged impurities like unreacted amino acids.Resin type (cation or anion exchange), pH, Buffer concentration.
Pre-column Derivatization HPLC Chemical modification of analytes to enhance detection and separation.Quantifying trace impurities and confirming the presence of primary amines.Derivatizing agent (e.g., OPA, FMOC), Reaction conditions, Fluorescence detection.

Analytical Confirmation of Peptide Structure and Stereochemistry

Once a pure sample of this compound is obtained, its chemical structure and stereochemistry must be unequivocally confirmed.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized dipeptide. acs.orgnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptides. Tandem mass spectrometry (MS/MS) can provide sequence information by fragmenting the peptide and analyzing the resulting daughter ions. jst.go.jpresearchgate.net This would confirm the connectivity of β-alanine and valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of molecules in solution. nih.govnmims.edu For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign all the proton and carbon signals and confirm the covalent structure. uzh.chresearchgate.net The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which helps in determining the peptide's conformation. mdpi.com Since the starting valine was a racemic mixture, NMR could potentially be used to distinguish between the diastereomeric products (H-β-Ala-L-Val-OH and H-β-Ala-D-Val-OH), as they would likely have slightly different chemical shifts and coupling constants.

Chiral Chromatography would be necessary to separate and quantify the two diastereomers resulting from the use of DL-valine. This involves using a chiral stationary phase or a chiral derivatizing agent that can differentiate between the L- and D-valine-containing dipeptides. tandfonline.com

Table 2: Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedApplication for this compound
Mass Spectrometry (MS) Molecular weight and sequence information.Confirms the mass of the dipeptide and the β-Ala-Val sequence through fragmentation patterns (MS/MS).
NMR Spectroscopy (1D & 2D) Covalent structure, conformation, and stereochemistry.Confirms the bonding arrangement, provides information on the solution conformation, and can potentially differentiate between diastereomers.
Chiral Chromatography Separation of stereoisomers.Separates and quantifies the H-β-Ala-L-Val-OH and H-β-Ala-D-Val-OH diastereomers.

Advanced Structural and Conformational Analysis of H Beta Ala Dl Val Oh

Spectroscopic Investigations of H-BETA-ALA-DL-VAL-OH Conformation

Spectroscopic techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary method for elucidating the solution-state conformation and dynamics of this compound. A series of one- and two-dimensional NMR experiments would provide detailed information on the peptide's backbone and the valine side-chain.

Hypothetical data that would be sought from such an analysis is presented in Table 1. This would include chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of the β-alanine and DL-valine residues. These shifts are highly sensitive to the local electronic environment and can indicate the presence of specific secondary structures. Further experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would reveal through-space proximities between protons, helping to define the peptide's fold. Coupling constants (J-values) would provide information about dihedral angles along the peptide backbone.

Table 1: Hypothetical NMR Data for this compound

Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
β-Ala α-CH₂ Data Not Available Data Not Available
β-CH₂ Data Not Available Data Not Available
NH Data Not Available -
CO - Data Not Available
DL-Val α-CH Data Not Available Data Not Available
β-CH Data Not Available Data Not Available
γ-CH₃ Data Not Available Data Not Available
γ'-CH₃ Data Not Available Data Not Available
NH Data Not Available -
COOH Data Not Available Data Not Available

No published experimental data is available for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a sensitive technique for determining the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, a characteristic spectrum is produced. For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. A random coil conformation typically results in a strong negative band near 200 nm.

For this compound, CD spectroscopy would reveal the predominant solution conformation, indicating whether it exists as a flexible, random coil or adopts a more ordered structure such as a β-turn. The presence of the DL-valine would likely result in a spectrum that is an average of the conformations adopted by the β-Alanyl-L-Valine and β-Alanyl-D-Valine components.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are particularly useful for identifying characteristic functional group vibrations and for analyzing hydrogen bonding interactions.

For this compound, the key vibrational bands of interest would be the Amide A (N-H stretch), Amide I (C=O stretch), and Amide II (N-H bend and C-N stretch) bands. The precise frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen-bonding patterns. For example, the Amide I band frequency is a well-established indicator of secondary structure. doi.org A study of alanine (B10760859) isomers using Raman spectroscopy has shown that while β-alanine can be easily distinguished, the spectra of D-, L-, and DL-alanine are very similar. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Peptides

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
Amide A N-H Stretch (H-bonded) 3200-3400
Amide I C=O Stretch 1600-1700
Amide II N-H Bend, C-N Stretch 1510-1580
Carboxyl OH O-H Stretch 2500-3300 (broad)
Carboxyl C=O C=O Stretch 1700-1725

Specific experimental data for this compound is not available.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography provides the most definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions.

Crystal Engineering and Polymorphism Considerations for Dipeptides

Crystal engineering of peptides involves understanding and controlling the non-covalent interactions (primarily hydrogen bonds, but also van der Waals and electrostatic interactions) that dictate how molecules pack in a crystal lattice. rsc.org Dipeptides, due to their zwitterionic nature and hydrogen bonding capabilities, can often exhibit polymorphism—the ability to crystallize in multiple different forms. nist.gov These different polymorphs can have distinct physical properties. The study of polymorphism is crucial, especially in pharmaceuticals, as different crystal forms can affect solubility and bioavailability. For this compound, a racemic mixture, the crystal packing could be complex, potentially forming a racemic compound or a conglomerate.

Solid-State Conformational Analysis and Molecular Packing

A successful X-ray diffraction study of this compound would yield precise atomic coordinates. From this, one could determine the solid-state conformation of the peptide backbone and the valine side chain. It would reveal the specific network of hydrogen bonds that stabilizes the crystal structure, detailing how the amino and carboxylate groups of adjacent molecules interact. Furthermore, it would show how the hydrophobic isopropyl groups of the valine residues are arranged within the crystal lattice. Such an analysis would provide a static picture of the molecule, which would be complementary to the dynamic information obtained from solution-state NMR studies. However, no such crystal structure has been reported for this compound.

Conformational Preferences and Helix Propensities of Beta-Alanine-Containing Peptides

The presence of β-alanine, an amino acid with an additional carbon atom in its backbone compared to its α-counterparts, significantly alters the conformational landscape of peptides. unimi.it This extension of the peptide backbone leads to the formation of novel secondary structures. wikipedia.org

While short dipeptides like this compound are unlikely to form stable, extended helical structures on their own, the intrinsic propensities of their constituent residues can be examined. β-peptides are known to form various types of helices, distinguished by the number of atoms in the hydrogen-bonded ring, such as 8-helix, 10-helix, 12-helix, and 14-helix conformations. wikipedia.orgresearchgate.net The stability of these helices can be greater than those formed by α-amino acids. nih.gov The specific type of helix adopted is dependent on the substitution pattern of the β-amino acids. nih.gov For instance, β3-peptides, where the substituent is on the β-carbon, have a strong tendency to form 14-helices. nih.gov In the case of this compound, the β-alanine is unsubstituted. Molecular dynamics simulations have shown that oligo-β-alanine can exhibit strong hydrogen bonds, though it may not adopt a single, dominant helical structure, instead existing as a mix of conformations. nih.gov The presence of the valine residue would further influence any potential turn or helical propensity.

The incorporation of β-amino acids is a key strategy for designing peptides with novel, predictable secondary structures, often referred to as "foldamers". rsc.org The additional backbone bond introduced by a β-amino acid increases flexibility, but also allows for the formation of stable, non-standard secondary structures. nih.gov These structures are stabilized by hydrogen bonds and can be influenced by the solvent environment. researchgate.net For example, β-peptides can form stable helices even at very short chain lengths. nih.gov The presence of β-alanine in this compound, therefore, predisposes the dipeptide to adopt conformations that deviate from the typical random coil state of a short α-peptide. Even in a short sequence, the β-alanine can influence the local conformation, potentially inducing a turn-like structure. The ability of β-amino acids to stabilize specific secondary structures is a critical aspect of their use in medicinal chemistry and materials science. acs.org

Investigation of Beta-Helical Structures in this compound

Impact of DL-Chirality on Peptide Folding and Self-Assembly

The presence of a racemic mixture of valine (DL-Val) introduces significant structural complexity. The stereochemistry of amino acids is a primary determinant of peptide and protein secondary and tertiary structure. aip.org

The compound this compound is a mixture of two diastereomers: H-β-Ala-L-Val-OH and H-β-Ala-D-Val-OH. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. wikipedia.org The presence of both L- and D-valine will have a profound impact on the peptide's structure and its ability to self-assemble into ordered aggregates. nih.govfrontiersin.org The differing stereochemistry at the α-carbon of valine will lead to distinct backbone conformations for the two diastereomers. The interaction between the β-alanine and the L-valine will be different from the interaction between the β-alanine and the D-valine, resulting in different preferred dihedral angles (φ and ψ) for each diastereomer.

DiastereomerValine ConfigurationExpected Conformational Impact
H-β-Ala-L-Val-OHL-configurationWill adopt a conformation influenced by the natural L-amino acid, though modified by the preceding β-alanine.
H-β-Ala-D-Val-OHD-configurationThe D-amino acid will induce a different backbone turn compared to the L-diastereomer, potentially leading to a more compact or extended structure depending on local interactions. plos.orgresearchgate.net

This table illustrates the expected differences in the conformational properties of the two diastereomers present in this compound.

The incorporation of D-amino acids into a peptide chain can significantly alter its structure and stability. nih.gov While an L-amino acid in an L-peptide generally promotes right-handed helices, a D-amino acid can disrupt this structure or even induce a left-handed turn. aip.org In the context of this compound, the H-β-Ala-D-Val-OH diastereomer will have a different backbone flexibility compared to its L-counterpart. nih.gov The steric interactions between the D-valine side chain and the peptide backbone will differ from those of L-valine, leading to a different set of accessible conformations. nih.gov Research on peptides containing both L- and D-amino acids has shown that such sequences can adopt novel backbone structures not seen in homochiral peptides. aip.org The presence of the D-amino acid can also impact intermolecular interactions, potentially hindering or altering the way the peptides self-assemble. nih.govfrontiersin.org For instance, a D-amino acid can disrupt the formation of β-sheets, a common self-assembly motif in peptides. nih.govfrontiersin.org

FeatureInfluence of L-ValineInfluence of D-Valine
Backbone Conformation Favors conformations typical for L-peptides, though modulated by β-alanine.Induces a distinct turn, potentially altering the overall shape of the peptide. plos.org
Flexibility Contributes to the overall flexibility of the peptide chain.Can introduce a local kink or turn, affecting backbone flexibility. nih.gov
Intermolecular Interactions Can participate in standard hydrogen bonding and hydrophobic interactions leading to self-assembly.May disrupt ordered self-assembly due to steric clashes and altered hydrogen bonding patterns. nih.govfrontiersin.org

This table provides a comparative analysis of the influence of L- and D-valine on the structural properties of the this compound dipeptide.

Theoretical and Computational Chemistry Studies on H Beta Ala Dl Val Oh

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) for Molecular Geometry and Energetics

No published studies were found that have utilized Density Functional Theory (DFT) to calculate the molecular geometry, electronic structure, or energetic properties of H-BETA-ALA-DL-VAL-OH. Such studies on similar dipeptides often involve optimizing the molecular structure to find the lowest energy conformers and calculating properties like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netajol.infonih.gov Energetic data, including total energies and relative energies of different conformers, are also typically reported.

Ab Initio Methods for Thermochemical Properties and Reaction Pathways

There is no available research that has employed ab initio methods to determine the thermochemical properties (such as enthalpy of formation, entropy, and heat capacity) or to investigate potential reaction pathways for this compound. Ab initio calculations are used for high-accuracy predictions of these properties for various molecules. umich.edu

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Exploration of Conformational Space and Flexibility of this compound

No molecular dynamics (MD) simulation studies have been published that specifically explore the conformational space and flexibility of this compound. MD simulations are a powerful tool for understanding how peptides and other molecules move and change shape over time, providing insights into their flexibility and the different conformations they can adopt. ajol.info

Solvent Effects on Peptide Conformation and Interactions

There are no specific studies on how different solvents affect the conformation and interactions of this compound. The conformation of peptides can be significantly influenced by the surrounding solvent, and computational studies in this area often use explicit or implicit solvent models to simulate these effects. acs.org

Molecular Docking and Interaction Modeling (In Silico)

No molecular docking or in silico interaction modeling studies involving this compound have been reported in the scientific literature. This type of computational analysis is used to predict how a molecule might bind to a biological target, such as a protein or enzyme, and to characterize the interactions at the binding site.

Table of Compound Names

Prediction of Binding Modes with Model Biomolecules (e.g., enzymes, receptors) in a Theoretical Context

The prediction of how a small molecule like this compound interacts with biological macromolecules is a cornerstone of computational chemistry. cambridge.org These theoretical approaches aim to determine the preferred orientation and position of a ligand within a protein's binding site, a process crucial for understanding potential biological function. researchgate.netescholarship.org Methodologies for predicting these binding modes are primarily structure-based and can be broadly categorized into molecular docking and molecular dynamics simulations. cambridge.orgmdpi.com

Molecular docking, a computationally efficient method, is often used as a first step. acs.org It involves sampling a vast number of possible conformations of the ligand within the receptor's active site and scoring them based on functions that approximate binding affinity. acs.org For a dipeptide like this compound, docking algorithms would explore the rotational freedom of the molecule and the interactions formed by its functional groups—the terminal amine and carboxyl groups, the peptide bond, and the valine side chain—with the residues of a model enzyme or receptor. mdpi.com

Table 1: Computational Methods for Predicting Ligand-Biomolecule Binding Modes

Method Description Primary Application Key Insights
Molecular Docking Samples and scores numerous ligand poses within a rigid or flexible receptor binding site. acs.org High-throughput virtual screening; initial prediction of binding orientation. mdpi.com Identifies most probable binding modes and key interacting residues.
Molecular Dynamics (MD) Simulation Simulates the time-dependent motion of atoms in the protein-ligand complex, obeying the laws of physics. escholarship.org Refinement of docked poses; analysis of complex stability and dynamics. mdpi.com Reveals conformational changes, the role of water, and thermodynamic properties of binding.
Hybrid Approaches (e.g., QM/MM) Treats the active site with high-level quantum mechanics (QM) and the rest of the system with classical molecular mechanics (MM). Detailed study of reaction mechanisms or interactions involving electronic effects. Provides high accuracy for interactions within the binding site, such as bond breaking/forming.

| 3D-RISM/KH Theory | A statistical-mechanical method based on spatial distribution functions (SDF) to predict ligand binding sites and modes without a scoring function. researchgate.netacs.org | Predicting binding positions for a variety of ligands, including zwitterions. acs.org | Determines the most probable binding position and orientation based on distribution functions of interaction sites. researchgate.net |

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Packing)

Non-covalent interactions (NCIs) are the primary forces governing the structure, stability, and molecular recognition of dipeptides like this compound. nih.govnih.gov While weaker than covalent bonds, the cumulative effect of these interactions is essential for biological form and function. nih.gov Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these forces. rsc.org

Hydrogen Bonding: This is a dominant stabilizing force in peptides. researchgate.net In this compound, potential hydrogen bonds include those between the backbone amide proton (N-H) and carbonyl oxygen (C=O), as well as interactions involving the terminal ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups with each other or with polar residues in a receptor. nih.gov Quantum chemical calculations on dipeptide dimers have confirmed that intermolecular hydrogen bonding is a major contributor to their stability. nih.govresearchgate.net The strength of sulfur-mediated hydrogen bonds can range from -2.1 to -5.5 kcal/mol, comparable to conventional hydrogen bonds, with electrostatics and dispersion being key stabilizing components. nih.govrsc.org

Hydrophobic Interactions: The DL-valine residue in the dipeptide features an isopropyl side chain, which is nonpolar. In an aqueous environment, this hydrophobic group will tend to be shielded from water, a process that can drive binding into a hydrophobic pocket of a receptor. researchgate.net This "hydrophobic packing" is a significant driving force in peptide self-assembly and protein-ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Development of Interpretable Descriptors for Dipeptide Properties

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the structural or physicochemical properties of compounds and their biological activity. researchgate.net A critical aspect of QSAR is the use of "descriptors," which are numerical representations of molecular properties. For a QSAR model to be useful beyond simple prediction, its descriptors should be interpretable, meaning they relate to understandable chemical concepts. rsc.org

In the context of dipeptides, researchers have moved towards developing simpler and more easily interpretable models. acs.orgacs.org Instead of relying on thousands of abstract computational descriptors, recent work has focused on physical descriptors that encode amino acids using a small number of orthogonal scales. acs.orgacs.org A successful approach uses just two scales: one strongly linked to hydrophilicity/hydrophobicity and the other to the volume of the amino acid residue. acs.orgacs.org This results in simpler models that are easier to understand from a mechanistic standpoint. acs.org

Other interpretable descriptors for peptides include:

Composition-based descriptors: These are simple yet robust, such as Amino Acid Composition (AAC) and Dipeptide Composition (DPC), which represent the fraction of each amino acid or dipeptide type in a sequence. rsc.org

Physicochemical descriptors: These quantify properties like molecular weight, charge, polarity, and the number of hydrogen bond donors or acceptors. ijpsr.com

Topological and Geometrical descriptors: These describe atomic connectivity and the 3D shape of the molecule. In a study on dipeptide nitrile inhibitors, steric and geometrical descriptors were found to be important for activity. ijpsr.com

In a QSAR study on DPP IV-inhibitory dipeptides, models were refined by manually removing descriptors that were difficult to interpret, even if statistically significant. mdpi.com The resulting reliable model showed that an increased number of nitrogen atoms and methyl groups, properties represented by interpretable descriptors, enhanced the inhibitory effect. mdpi.com

Table 3: Examples of Interpretable Descriptors Used in Dipeptide QSAR Studies

Descriptor Class Specific Example(s) Interpretation Reference(s)
Physical Properties Hydrophilicity/Hydrophobicity Scale, Amino Acid Volume Relates directly to the key physical forces in binding: solvation effects and steric fit. acs.org, acs.org
Compositional Amino Acid Composition (AAC), Dipeptide Composition (DPC) Represents the fundamental building blocks of the peptide. rsc.org
Structural/Atomic Counts Number of nitrogen atoms, Number of methyl groups Correlates to specific functional groups or structural motifs required for activity. mdpi.com
Topological Kier & Hall Chi Indices Encodes information about molecular size, shape, and degree of branching. ijpsr.com

| Geometrical | Moment of Inertia | Describes the mass distribution and three-dimensional shape of the molecule. | ijpsr.com |

Computational Approaches to Understand Structural Requirements for Molecular Recognition (Non-Clinical)

Understanding the structural features of a dipeptide that are essential for molecular recognition requires integrating various computational techniques. escholarship.orgmdpi.com The goal is to build a coherent model that explains how a dipeptide's structure leads to a specific interaction, in a non-clinical, fundamental research context. These approaches combine the predictive power of binding mode analysis with the correlative strength of QSAR. nih.gov

A typical computational workflow begins with the generation of 3D molecular structures and conformational analysis. For a flexible molecule like this compound, this involves exploring the possible shapes it can adopt in solution. Subsequently, methods like molecular docking and MD simulations are employed to model its interaction with a target biomolecule. mdpi.comnih.gov These simulations can reveal which parts of the dipeptide—such as the valine side chain or the peptide backbone—make the most critical contacts. nih.gov For example, computational studies on peptide transporters have proposed different binding orientations for dipeptides based on the size and properties of their side chains. nih.gov

QSAR modeling provides a complementary, data-driven perspective. By analyzing a series of related dipeptides, QSAR can identify the key physicochemical properties (represented by descriptors) that correlate with binding or activity. mdpi.comresearchgate.net The interpretability of these descriptors is paramount for gaining understanding. acs.org For instance, if a QSAR model shows that higher hydrophobicity at a certain position increases affinity, this finding can be rationalized by examining the binding pocket in the structural model, which might be nonpolar. acs.orgmdpi.com

This synergy between structure-based modeling and QSAR creates a powerful framework for elucidating the principles of molecular recognition. nih.gov The structural models provide a physical basis for interpreting the statistical correlations found by QSAR, while QSAR can guide structural studies by highlighting the most important properties to investigate. mdpi.com

Table 4: Mentioned Chemical Compounds

Compound Name Formula Other Names
This compound C8H16N2O3 N-(3-Aminopropanoyl)-DL-valine
DL-Valine C5H11NO2 2-amino-3-methylbutanoic acid
Beta-Alanine C3H7NO2 3-aminopropanoic acid
L-Alanine C3H7NO2 (S)-2-aminopropanoic acid
Tryptophan C11H12N2O2
Tyrosine C9H11NO3
Phenylalanine C9H11NO2
Leucine C6H13NO2
Isoleucine C6H13NO2

Molecular Mechanisms and Biological Interactions of H Beta Ala Dl Val Oh in Vitro/in Silico

Fundamental Insights into Peptide-Mediated Molecular Recognition

While direct experimental data on the molecular recognition of H-BETA-ALA-DL-VAL-OH is not available, we can infer its potential interactions based on the known principles of peptide-protein and peptide-nucleic acid binding. The presence of β-alanine and the racemic mixture of D- and L-valine provides unique structural features that would govern its molecular interactions.

Exploration of Specific Binding Events with Model Systems (e.g., proteins, nucleic acids)

In silico modeling and in vitro experiments with analogous peptides suggest that this compound would engage with biological macromolecules through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.com The β-alanine residue introduces a more flexible backbone compared to α-amino acids, which could allow the peptide to adopt conformations that facilitate binding to various protein surfaces. acs.org

Binding to Proteins: The valine residue, with its hydrophobic isopropyl side chain, would likely mediate interactions with hydrophobic pockets on protein surfaces. nih.govlibretexts.org For instance, interactions with non-polar amino acid residues such as leucine, isoleucine, and alanine (B10760859) within a protein's binding site would be favorable. nih.govnih.gov The free N-terminal amine and C-terminal carboxyl groups of the dipeptide can form hydrogen bonds and salt bridges with appropriate residues on a protein, such as aspartic acid, glutamic acid, lysine, and arginine. nih.govembopress.org The specific stereochemistry of the valine residue (D or L) would significantly influence the binding affinity and selectivity, as the spatial arrangement of the isopropyl group would determine the complementarity with the binding pocket. frontiersin.org

Mechanistic Studies of Enzymatic or Receptor Interactions (Purely In Vitro/In Silico)

In silico docking simulations are a powerful tool to predict the binding modes of peptides like this compound with enzymes and receptors. diva-portal.orgmdpi.com These studies can reveal potential binding sites and the key amino acid residues involved in the interaction. mdpi.com For example, docking studies of similar peptides with G protein-coupled receptors (GPCRs) have shown that both hydrophobic and polar interactions are crucial for binding. diva-portal.org The flexibility of the β-alanine backbone in this compound might allow it to access binding pockets that are inaccessible to more rigid α-peptides. acs.org

The interaction energies can be calculated to estimate the binding affinity. mdpi.com Molecular dynamics simulations can further provide insights into the stability of the peptide-receptor complex over time and identify dynamic conformational changes that occur upon binding. nih.gov

This compound as a Substrate or Inhibitor in Model Biochemical Reactions

The dipeptide this compound could potentially act as a substrate for certain enzymes or as an inhibitor of enzymatic reactions.

Investigations of Substrate Specificity in Enzyme Systems

Peptidases are enzymes that cleave peptide bonds. The susceptibility of this compound to enzymatic cleavage would depend on the specificity of the peptidase. The presence of a β-amino acid can confer resistance to proteolysis by many common proteases, which are typically specific for α-peptide bonds. acs.org However, some enzymes, like carboxypeptidases, have broader specificity and might be able to hydrolyze the peptide bond in this compound, albeit likely at a slower rate than a typical dipeptide. nih.gov

The substrate specificity of an enzyme is determined by the shape and chemical properties of its active site. khanacademy.orgembopress.org The active site is a pocket on the enzyme that binds the substrate and contains the catalytic residues. khanacademy.org For this compound to be a substrate, its structure must be complementary to the active site of an enzyme. For example, alanine racemase is an enzyme that interconverts L-alanine and D-alanine, and its active site has a specific carboxylate binding site. acs.org While this enzyme is specific for alanine, it illustrates the principle of how an enzyme's active site is tailored to its substrate.

Analysis of Peptide Inhibition Mechanisms in Cell-Free Systems

This compound could act as a competitive or non-competitive inhibitor of certain enzymes. In competitive inhibition, the peptide would bind to the active site of the enzyme, preventing the natural substrate from binding. bas.bg This would be more likely if the peptide mimics the structure of the natural substrate.

In non-competitive inhibition, the peptide would bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. mdpi.com The presence of the D-valine isomer could be particularly relevant for inhibitory activity, as D-amino acids are known to be components of some peptide-based inhibitors. frontiersin.org Cell-free systems, which contain purified enzymes and substrates, are ideal for studying these inhibition mechanisms without the complexity of a cellular environment. nih.govplos.orgnih.gov

Self-Assembly and Supramolecular Organization of this compound

Short peptides are known to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.govmdpi.com This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the peptide backbones (forming β-sheet-like structures), hydrophobic interactions between non-polar side chains, and electrostatic interactions. mdpi.comnih.gov

The self-assembly process can be influenced by factors such as peptide concentration, pH, and the presence of salts. At a critical concentration, the individual peptide molecules would begin to aggregate, forming larger, ordered structures. These supramolecular assemblies can have applications in areas such as biomaterials and drug delivery.

Formation of Nanofibers and Hydrogels by this compound

The self-assembly of short peptides into ordered nanostructures is a phenomenon driven by a delicate balance of intermolecular forces. dergipark.org.tr For a dipeptide like this compound, the process begins with the spontaneous organization of individual peptide molecules (monomers) into one-dimensional structures, primarily nanofibers. These nanofibers can then entangle and interact to form a three-dimensional network that immobilizes a large volume of water, resulting in a hydrogel. nih.govresearchgate.net This process is characteristic of low-molecular-weight gelators. nih.gov

The amphiphilic nature of this compound is central to this process. The molecule possesses hydrophilic (water-attracting) regions—the charged N-terminal amino group (NH3+) and C-terminal carboxyl group (COO-)—and a hydrophobic (water-repelling) region, which is the isopropyl side chain of the valine residue. In an aqueous environment, these molecules arrange themselves to minimize the unfavorable interaction between the hydrophobic valine side chains and water, a principle that drives the formation of the nanofiber's core. frontiersin.org

The inclusion of a β-alanine residue introduces a unique structural element. Unlike α-amino acids, β-amino acids have an additional carbon atom in their backbone, which can alter the peptide's conformational flexibility and the geometry of hydrogen bonding between molecules. researchgate.netfrontiersin.org This modification can influence the morphology and stability of the resulting nanofibers. Peptides containing β-amino acids have been shown to form stable hydrogels, sometimes exhibiting enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. researchgate.netfrontiersin.org For instance, N-terminally protected β-alanine-containing dipeptides have been reported to form hydrogels capable of the controlled release of entrapped molecules. frontiersin.org

The table below summarizes the properties of hydrogels formed by short peptides analogous to this compound, illustrating the common principles of peptide-based hydrogelation.

Peptide TypeKey Structural FeaturesTypical Self-Assembly TriggerResulting NanostructurePotential Application
Uncapped Aliphatic/Aromatic Dipeptides (e.g., Leu-ΔPhe)Hydrophobic side chains, potential for β-sheet formation. nih.govChange in pH, physiological conditions. nih.govNanofibers, ribbons. nih.govDrug delivery. nih.gov
N-capped Dipeptides (e.g., Fmoc-Phe-Phe)Large aromatic capping group enhances π-π stacking. nih.govpH adjustment, dilution from organic solvent. mdpi.comFibrillar network. mdpi.comTissue engineering, cell culture. mdpi.com
β-Amino Acid-Containing PeptidesAltered backbone for modified H-bonding, proteolytic stability. researchgate.netfrontiersin.orgpH or temperature change, acylation. frontiersin.orgHomogeneous fibril-like structures. researchgate.netNeural tissue engineering, controlled release. researchgate.netfrontiersin.org
Heterochiral Dipeptides (e.g., L-Leu-D-Val)Mixed D- and L-amino acids affecting packing and helicity. nih.govnih.govSolvent composition, concentration. nih.govAmphipathic layers, nanotubes. nih.govnih.govBiomaterial coatings. marchesanlab.com

Investigation of Intermolecular Interactions Driving Self-Assembly

The hierarchical self-assembly of this compound from individual molecules into a macroscopic hydrogel is governed by a combination of weak, non-covalent intermolecular interactions. dergipark.org.trmdpi.com The synergy between these forces dictates the stability and morphology of the final supramolecular architecture. mdpi.com

Hydrogen Bonding: This is a primary driving force, occurring between the amide (-CONH-) groups in the peptide backbones. mdpi.com These interactions lead to the formation of extended, β-sheet-like structures, which are a hallmark of peptide nanofibers. frontiersin.org The amino and carboxyl termini also participate in hydrogen bonding, both with other peptides and with surrounding water molecules. The flexible backbone of β-alanine may introduce variations in the hydrogen-bonding patterns compared to standard α-peptide assemblies.

Hydrophobic Interactions: The nonpolar isopropyl side chain of the valine residue is crucial for initiating self-assembly in water. frontiersin.org To minimize their exposure to the aqueous solvent, these hydrophobic groups cluster together, forming the core of the nanofiber. This "hydrophobic collapse" is a thermodynamically favorable process that drives the aggregation of peptide monomers. mdpi.com

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. Within the tightly packed hydrophobic core of the nanofiber, the cumulative effect of van der Waals forces between the valine side chains adds significant stability to the structure. beilstein-journals.org

The following table details the key intermolecular forces and their specific roles in the self-assembly of a dipeptide like this compound.

Interaction TypeMolecular OriginRole in Self-AssemblyStructural Impact
Hydrogen BondingBetween backbone amide (NH and C=O) groups. mdpi.comDirects the formation of ordered, repeating structures. frontiersin.orgPromotes β-sheet formation and stabilizes nanofibers. frontiersin.org
Hydrophobic InteractionsClustering of nonpolar valine side chains to avoid water. frontiersin.orgInitiates aggregation in aqueous solution. mdpi.comForms the insoluble core of the nanofiber. mdpi.com
Electrostatic InteractionsAttraction/repulsion between charged N- and C-termini. dergipark.org.trInfluences peptide solubility, packing, and pH sensitivity. mdpi.comStabilizes head-to-tail arrangements; allows for pH-triggered assembly/disassembly. nih.gov
Van der Waals ForcesFluctuations in electron clouds of closely packed atoms. beilstein-journals.orgContributes to the cohesion and stability of the structure.Enhances the packing density within the hydrophobic core.

Rational Design of Peptide Supramolecular Architectures

The rational design of peptide-based materials involves selecting specific amino acid sequences to program the molecules for self-assembly into desired supramolecular structures. frontiersin.orgnih.gov The structure of this compound incorporates several features that are key considerations in this design process.

Amino Acid Composition: The choice of amino acids is fundamental. Valine, with its bulky hydrophobic side chain, is frequently used to promote the hydrophobic collapse necessary for forming a β-sheet architecture. nih.gov In contrast, more hydrophilic residues would be placed on the exterior of a fiber to ensure water solubility. frontiersin.org

Incorporation of β-Amino Acids: The substitution of an α-amino acid with a β-amino acid like β-alanine is a powerful design tool. The increased flexibility of the β-peptide backbone can lead to different secondary structures, such as helices or more stable sheets, and can confer resistance to enzymatic degradation, a desirable property for biomaterials. researchgate.netfrontiersin.org This makes hybrid α/β-peptides attractive for creating hydrogels with enhanced stability. frontiersin.org

Chirality: The use of a DL-valine mixture (a racemic or heterochiral mixture) introduces another layer of design complexity. The stereochemistry of amino acids (L- or D-form) significantly impacts molecular packing. While homochiral peptides (all L- or all D-) often form well-defined structures, heterochiral peptides can assemble into unique architectures, such as amphipathic layers instead of the water-filled channels or nanotubes seen in some homochiral counterparts. nih.govmdpi.com This change in chirality can be sufficient to either enable or prevent self-assembly into specific morphologies. mdpi.commdpi.com For example, studies on Val-Phe dipeptides have shown that while the homochiral versions did not self-assemble, a heterochiral D-Phe-L-Val variant could form nanotubes. mdpi.com

Sequence and Capping Groups: Even in a dipeptide, the sequence matters. Studies on Ala-Val and Val-Ala have shown that reversing the sequence can lead to distinct morphological outcomes. researchgate.netacs.org Furthermore, the addition of N-terminal capping groups, such as aromatic moieties like Fluorenylmethoxycarbonyl (Fmoc), can be used to enhance π-π stacking interactions and promote more robust gelation. nih.gov While this compound is an uncapped peptide, its design could be modified with such groups to tune its self-assembly properties.

By systematically varying these molecular features—hydrophobicity, backbone structure, chirality, and sequence—researchers can rationally design peptides that self-assemble into a wide array of functional supramolecular architectures, from simple nanofibers to complex, stimuli-responsive hydrogels. frontiersin.org

Advanced Analytical Methods for Detection and Quantification of H Beta Ala Dl Val Oh

Mass Spectrometry (MS) Based Approaches

Mass spectrometry has become an indispensable tool for the analysis of peptides, offering high specificity and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of dipeptides like H-BETA-ALA-DL-VAL-OH in complex matrices. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase liquid chromatography (RPLC) method would typically be employed, often with a C18 column. The mobile phase would likely consist of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol, and an acid, like formic acid, to ensure good peak shape and ionization efficiency. To enhance sensitivity and chromatographic retention, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenyl isothiocyanate (PITC) can be utilized. nih.govnih.gov The derivatization targets the primary amine of the β-alanine residue, improving the compound's chromatographic behavior and ionization efficiency. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI). In tandem mass spectrometry, specific precursor ions of the derivatized or underivatized dipeptide are selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high selectivity and allows for accurate quantification, even at low concentrations. anaquant.com LC-MS/MS methods for related amino acids and dipeptides have demonstrated limits of detection (LOD) in the low micromolar to nanomolar range. mdpi.com

Table 1: Representative LC-MS/MS Parameters for Dipeptide Analysis

ParameterTypical Value/Condition
Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 95% B
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeSelected Reaction Monitoring (SRM)
Precursor Ion (m/z)[M+H]⁺ for this compound (189.13)
Product Ions (m/z)Dependent on fragmentation (e.g., immonium ions, b- and y-ions)

Note: The values in this table are representative and would require optimization for the specific analysis of this compound.

Tandem mass spectrometry (MS/MS) is not only used for quantification but is also a critical tool for the structural elucidation of peptides and the identification of impurities. Collision-induced dissociation (CID) is a common fragmentation technique used in tandem mass spectrometry.

The fragmentation pattern of this compound under CID would provide valuable structural information. Peptides containing an N-terminal β-alanine residue exhibit characteristic fragmentation pathways. nih.govacs.org A diagnostic loss of an imine group is often observed from peptides with an N-terminal β-Ala. nih.govacs.org Furthermore, the formation of a lactam ion at m/z 72 can be unique to peptides containing a β-alanine residue. nih.govacs.org

The fragmentation would also produce b- and y-type ions, which arise from cleavage of the peptide bond. The masses of these fragment ions allow for the confirmation of the amino acid sequence. For this compound, the expected b-ion would correspond to the β-alanine residue, and the y-ion would correspond to the valine residue. By analyzing the full scan and product ion spectra, potential impurities, such as by-products from synthesis or degradation products, can be identified and characterized.

More advanced fragmentation techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide complementary structural information, although they are more commonly applied to larger peptides. nih.gov For dipeptides containing β-amino acids, these methods have been shown to produce unique fragmentation patterns, though N-Cβ and Cα-Cβ bond cleavages can be less frequent compared to α-amino acid containing peptides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for the separation of this compound from other components and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the separation and purity analysis of peptides. nih.govnih.gov These methods offer high resolution, reproducibility, and the ability to be coupled with various detectors.

For this compound, a reversed-phase HPLC or UPLC method is typically the primary choice for purity assessment. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18-silica) and the polar mobile phase. A gradient elution with increasing organic solvent concentration is commonly used to achieve optimal separation of the main compound from any impurities. UPLC, with its smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net

Detection is commonly performed using a UV detector, typically at wavelengths around 210-220 nm where the peptide bond absorbs. The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Table 2: Representative HPLC/UPLC Purity Analysis Parameters

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 30 min5-95% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 214 nmUV at 214 nm

Note: These parameters are illustrative and require optimization for the specific compound.

Since this compound contains a racemic valine (DL-Val), it exists as a mixture of two diastereomers: H-β-Ala-D-Val-OH and H-β-Ala-L-Val-OH. Chiral chromatography is essential for the separation and quantification of these stereoisomers.

Several approaches can be used for the chiral resolution of dipeptides. One common method is the use of a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin, have demonstrated broad applicability for the separation of free and derivatized amino acids and peptides. chromatographytoday.com Ligand-exchange chromatography (LEC) is another powerful technique for separating underivatized dipeptides. phenomenex.com This method utilizes a chiral selector, often an amino acid derivative coated on the stationary phase, which forms transient diastereomeric complexes with the analyte enantiomers in the presence of a metal ion (e.g., Cu²⁺), leading to their separation. phenomenex.com

Alternatively, indirect methods involving pre-column derivatization with a chiral derivatizing agent can be employed. The resulting diastereomers can then be separated on a standard achiral reversed-phase column. However, direct methods using chiral stationary phases are often preferred due to their simplicity and avoidance of potential side reactions during derivatization. mdpi.com Gas chromatography on a chiral column after appropriate derivatization is another possibility for separating stereoisomers of dipeptides. uni-giessen.de

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectrophotometric and Fluorometric Detection Methods

While mass spectrometry and UV detection with HPLC are common, spectrophotometric and fluorometric methods can also be employed for the quantification of this compound, particularly after derivatization. These methods can offer high sensitivity and are often used in specific applications or when mass spectrometry is not available.

Spectrophotometric determination of β-alanine has been achieved through reaction with reagents like 1,2-naphthoquinone-4-sulfonic acid, which forms a colored product that can be measured at a specific wavelength. researchgate.net This principle could potentially be adapted for the quantification of this compound.

Fluorometric methods generally offer higher sensitivity than spectrophotometric methods. Derivatization of the primary amine of the β-alanine residue with a fluorogenic reagent is a common strategy. Reagents such as 3-methylcatechol (B131232) (3-MC) have been reported for the selective fluorometric determination of dipeptides. researchgate.net Another approach involves the use of amine-reactive fluorescent tags that specifically label the N-terminus of peptides, with the resulting fluorescence being proportional to the peptide concentration. fishersci.com For instance, a fluorometric assay for membrane dipeptidase activity is based on the detection of a released amino acid, which then participates in a series of enzymatic reactions leading to a highly fluorescent compound. nih.gov A similar coupled-enzyme assay could potentially be designed for this compound.

Derivatization Strategies for Enhanced Detection

Pre-column derivatization is a common strategy to improve the chromatographic retention and detection sensitivity of amino acids and dipeptides like this compound. This process involves a chemical reaction to attach a tag to the analyte, which imparts desirable properties for analysis. The primary target for derivatization on this compound is its free N-terminal amino group.

Several reagents are widely used for this purpose:

Phenyl Isocyanate (PIC): This reagent reacts with the primary amino group of the β-alanine residue in this compound under mild aqueous conditions to form a phenylthiocarbamoyl (PTC) derivative. researchgate.netjst.go.jpresearchgate.net This derivatization enhances the hydrophobicity of the dipeptide, leading to better retention on reversed-phase HPLC columns. Furthermore, the PTC-dipeptide is readily ionizable, making it suitable for sensitive detection by mass spectrometry. researchgate.netjst.go.jp The reaction is typically carried out at a neutral pH and can be completed in under an hour. researchgate.net

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is a highly reactive reagent that targets both primary and secondary amino groups, forming fluorescent sulfonamide adducts. researchgate.net The derivatization of this compound with dansyl chloride would significantly enhance its detection by fluorescence detectors and also improve its ionization efficiency for mass spectrometry. researchgate.netgoogle.com The reaction is usually performed in an alkaline buffer (pH 8.5-9.5) at elevated temperatures. researchgate.net A method for analyzing various amine substances, including β-alanine and other dipeptides, in plasma has been developed using dansyl chloride derivatization followed by LC-MS analysis. google.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent derivatives. oup.comthermofisher.comnih.gov This reaction is typically conducted in a borate (B1201080) buffer at an alkaline pH (around 9.5-11.4). oup.comnih.gov The resulting FMOC-dipeptide can be sensitively detected by fluorescence, and the method is known for its robustness and suitability for automated analysis. thermofisher.comnih.gov

The choice of derivatization reagent depends on the analytical instrumentation available and the specific requirements of the study.

Table 1: Comparison of Derivatization Reagents for this compound Analysis

Reagent Target Functional Group Typical Reaction Conditions Advantages for Detection
Phenyl Isocyanate (PIC) Primary Amino Group Neutral pH, room temperature to mild heat, < 1 hour Enhanced reversed-phase retention, good ionization for MS
Dansyl Chloride Primary and Secondary Amino Groups Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C) Highly fluorescent derivative, improved ionization for MS
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and Secondary Amino Groups Alkaline pH (9.5-11.4), room temperature, ~40 minutes Highly fluorescent derivative, stable derivatives for automation

Quantitative Analysis in Research Matrices

Once derivatized, this compound can be quantified in research matrices like buffers and cell culture media using HPLC with fluorescence detection or, more commonly, LC-MS/MS for higher sensitivity and specificity.

For quantitative analysis using LC-MS/MS, a triple quadrupole mass spectrometer is often operated in the Selected Reaction Monitoring (SRM) mode. This involves selecting the protonated or deprotonated molecular ion of the derivatized dipeptide in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific fragment ion in the third quadrupole. This technique provides high specificity by filtering out background noise from the complex matrix.

The development of a quantitative assay for this compound in a specific research matrix would require:

Method Development: Optimization of the derivatization reaction, chromatographic separation, and mass spectrometric conditions.

Method Validation: Establishing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method using calibration standards prepared in the matrix of interest (e.g., cell culture medium).

The analysis of dipeptides in spent cell culture media is a common requirement in biotechnology to optimize cell culture conditions and maximize protein production. rsc.org Therefore, robust and validated analytical methods are essential for such applications.

Table 2: Representative Performance Characteristics of a Hypothetical LC-MS/MS Method for this compound in Cell Culture Media

Parameter Expected Performance
Analytical Technique LC-MS/MS with pre-column derivatization
Matrix Cell Culture Medium
Linearity Range ~10 - 5000 ng/mL
Accuracy 85-115%
Precision (%CV) < 15%
Limit of Detection (LOD) ~ 1-5 ng/mL
Limit of Quantification (LOQ) ~ 5-10 ng/mL

Note: The values in this table are hypothetical and based on typical performance characteristics of similar validated bioanalytical methods.

Future Research Directions and Potential Academic Applications

H-BETA-ALA-DL-VAL-OH as a Scaffold for Novel Peptidomimetics and Foldamers

The development of synthetic oligomers that mimic the structure and function of biological peptides is a burgeoning field of research. Foldamers are artificial chain molecules designed to fold into specific, ordered conformations, much like natural proteins and nucleic acids. wikipedia.org Peptidomimetics, a closely related class of molecules, are designed to replicate the functional activity of peptides.

The inclusion of β-amino acids into a peptide backbone is a cornerstone strategy for creating novel peptidomimetics and foldamers. wikipedia.orgacs.orgnih.gov Unlike natural α-amino acids, the amino group in β-amino acids is attached to the second carbon atom from the carboxylate group. This seemingly minor alteration fundamentally changes the molecule's properties. The extended backbone of β-peptides leads to the formation of unique and stable secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, 14-helix) and sheets, that are distinct from those formed by α-peptides. wikipedia.orgresearchgate.net

This compound serves as an elementary building block, or scaffold, for constructing these more complex molecules. Key research applications include:

Designing Proteolytically Stable Peptides: One of the most significant advantages of incorporating β-amino acids is the enhanced resistance to degradation by proteases, a common challenge in developing peptide-based therapeutics. acs.orgwikipedia.orgresearchgate.net

Creating Defined Architectures: By combining α- and β-amino acids, researchers can create specific sequence patterns that result in predictable backbone architectures and orientations of side chains. acs.orgnih.gov The simple structure of this compound allows for the systematic study of how this α/β combination influences local conformation, which can then be extrapolated to the design of larger, more sophisticated foldamers.

Mimicking Protein Functions: The ultimate goal of many foldamer projects is to mimic the complex functions of natural proteins, such as molecular recognition and catalysis. acs.org Understanding the conformational tendencies of simple α/β-dipeptides is a critical first step toward designing foldamers that can adopt precise three-dimensional shapes to interact with biological targets.

Integration into Advanced Materials Science and Nanotechnology

The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are central to both biology and nanotechnology. researchgate.net Dipeptides containing β-amino acids have shown remarkable potential in this area.

Peptide-based hydrogels are three-dimensional networks formed by the self-assembly of short peptide sequences. rsc.org These materials are highly valued in biomedical research because their structure can mimic the natural extracellular matrix (ECM), and they are typically biocompatible and biodegradable. rsc.orgjpt.com The self-assembly process is driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. frontiersin.org

Direct research has demonstrated that H-BETA-ALA-L-VAL-OH, a stereoisomer of the subject compound, is a potent hydrogelator. A study on a series of dipeptides with an N-terminal β-alanine residue found that β-alanyl-L-valine self-assembles into hydrogen-bonded supramolecular double helices, which can form a hydrogel. acs.org This finding establishes the β-Ala-Xaa sequence as a new and important motif for designing self-assembling materials. acs.org

Table 1: Self-Assembly of N-Terminal β-Alanine Dipeptides acs.org
Dipeptide SequenceSelf-Assembly BehaviorResulting Structure
β-alanyl-l-valineForms hydrogelSupramolecular double helix
β-alanyl-l-isoleucineForms hydrogelSupramolecular double helix
β-alanyl-l-phenylalanineForms hydrogelSupramolecular double helix
l-phenylalanyl-β-alanineDoes not form a double helixN/A

Future research using this compound could explore how the racemic nature of the valine residue affects the kinetics, morphology, and mechanical properties of the resulting hydrogel compared to its stereochemically pure counterparts.

Bio-inspired design seeks to develop new technologies by emulating concepts and principles from nature. ethz.chnsf.gov Nature excels at building complex, functional materials from simple, repeating molecular units, a strategy that researchers aim to replicate in the lab. ethz.ch

The self-assembly of this compound into ordered nanostructures is a prime example of this bottom-up, bio-inspired approach. The ability of its stereoisomer to form supramolecular double helices is particularly noteworthy, as it mimics the helical structures of proteins and DNA. acs.org By studying how simple dipeptides organize themselves, scientists can uncover fundamental design rules for creating more advanced materials. acs.org Potential research directions include using this dipeptide as a building block for:

Nanotubes and Nanofibers: Similar short peptides have been shown to form hollow nanotubular structures with high stability. acs.org

Vesicles for Encapsulation: Amphiphilic peptides can assemble into vesicles, which have applications in creating nano-scale containers for research purposes. researchgate.net

Tunable Biomaterials: The properties of self-assembled materials can often be controlled by external stimuli like pH or temperature, making them "smart" materials for various research applications. frontiersin.org

Development of Peptide-Based Hydrogels for Research Applications

Contributions to Fundamental Understanding of Peptide Chemistry and Biology

Beyond creating new materials, this compound serves as an ideal model system for investigating the fundamental principles that govern peptide structure and behavior.

Protein aggregation, particularly the formation of amyloid fibrils, is associated with a range of diseases. libretexts.orgrsc.org These aggregates are characterized by a highly stable cross-β-sheet structure. nih.gov A key strategy to study and control this process in vitro involves designing peptidomimetics that can interfere with aggregation. acs.org

Introducing β-amino acids into a peptide sequence is a powerful method for modulating aggregation. acs.org The altered backbone geometry can disrupt the precise hydrogen-bonding network required for β-sheet fibril formation. rsc.org While this compound itself is not an inhibitor, it serves as a fundamental unit for building peptide-based tools to probe these mechanisms. For instance, researchers can incorporate the β-Ala-Val motif into sequences known to be aggregation-prone, such as fragments of the amyloid-β peptide, and observe the effects in vitro. rsc.org This allows for a systematic investigation into how a single β-amino acid unit, with its added backbone flexibility, can influence the kinetics and thermodynamics of protein self-assembly and aggregation, providing crucial insights into the underlying molecular forces at play.

Stereochemistry—the three-dimensional arrangement of atoms—is paramount in peptide and protein science. researchgate.netacs.org A change in the chirality of a single amino acid can profoundly alter a peptide's secondary structure, stability, and biological function. libretexts.orgnih.gov

The designation "DL-Val" in this compound indicates that the compound is a mixture of two diastereomers: β-Ala-L-Val and β-Ala-D-Val. This racemic nature provides a unique opportunity for fundamental research. By synthesizing the pure L- and D-forms and comparing their properties to the mixed DL-form, researchers can directly investigate the impact of stereochemistry on molecular behavior.

Table 2: Conceptual Experimental Design for Probing Stereochemical Effects
CompoundProposed ExperimentHypothesized Outcome
β-Ala-L-ValCircular Dichroism (CD) Spectroscopy &amp; Self-assembly assay (e.g., hydrogelation)May form a specific, ordered secondary structure (e.g., helix) leading to consistent self-assembly. acs.org
β-Ala-D-ValCircular Dichroism (CD) Spectroscopy &amp; Self-assembly assayMay form an opposite-handed helix or a different structure entirely, potentially altering self-assembly behavior.
This compound (Mixture)Circular Dichroism (CD) Spectroscopy &amp; Self-assembly assayThe presence of both stereoisomers may disrupt or inhibit the formation of ordered structures seen in the pure forms, leading to amorphous aggregation or no assembly.

Such studies are critical for understanding the principles of molecular recognition and self-assembly. Research has shown that peptide hairpin formation, for example, is extremely sensitive to the stereochemical configuration of its constituent residues. acs.org Using the stereoisomers of β-Ala-Val allows scientists to probe these effects at the most basic level, providing data that informs the rational design of more complex peptides and materials.

Illuminating the Role of Beta-Amino Acids in Protein Aggregation Mechanisms (In Vitro)

Challenges and Opportunities in the Academic Research of this compound

The academic investigation of this compound is accompanied by a distinct set of challenges and a wealth of opportunities, stemming from its unique chemical composition.

Challenges:

The primary challenges in the academic research of this compound are centered around its synthesis, purification, and characterization due to its stereochemical complexity.

Synthesis and Purification: The synthesis of a dipeptide containing a racemic mixture can be more straightforward than stereospecific synthesis. However, the subsequent separation of the resulting diastereomers (β-Ala-D-Val and β-Ala-L-Val) for individual analysis presents a significant chromatographic challenge. uni-giessen.deresearchgate.net Standard purification techniques may not be sufficient to resolve these stereoisomers, requiring specialized chiral chromatography methods. uni-giessen.deresearchgate.net

Aggregation and Solubility: Peptides containing hydrophobic residues like valine, particularly in β-sheet conformations, have a tendency to aggregate. nih.gov This can lead to low solubility in aqueous or organic solvents, complicating handling, synthesis, and purification processes. nih.gov

Opportunities:

Despite the challenges, the unique structure of this compound offers numerous opportunities for innovative academic research.

Neuroscience Research: A study on β-alanyl dipeptides, including β-alanyl-L-leucine, β-alanyl-L-isoleucine, and β-alanyl-L-valine, demonstrated that their central administration induced hyperactivity in chicks, suggesting a potential role as neurotransmitters or neuromodulators. uni-giessen.de Specifically, β-alanyl-L-valine was found to be effective, albeit slightly less so than the other two dipeptides. uni-giessen.de This finding opens up an exciting avenue for investigating the neuroactive properties of this compound and its individual stereoisomers. Future research could explore its mechanism of action and its potential as a tool to study the hypothalamus-pituitary-adrenal axis. uni-giessen.de

Drug Discovery and Peptidomimetics: The presence of β-alanine enhances the stability of the peptide against degradation by proteases. Current time information in Bangalore, IN. This increased stability is a highly desirable trait in the development of new therapeutic peptides. Current time information in Bangalore, IN. The racemic nature of the valine residue could also be advantageous, as D-amino acid-containing peptides can exhibit unique biological activities and are often more resistant to proteolysis. rsc.org Research into this compound could lead to the discovery of novel drug leads with improved pharmacokinetic profiles. anl.gov

Biomaterials and Crystal Engineering: Racemic mixtures of peptides have been shown to form unique crystal structures, such as rippled β-sheets, which are not observed with their enantiomerically pure counterparts. rsc.organl.gov These structures can lead to the formation of novel biomaterials, such as hydrogels with enhanced rigidity. nih.gov Racemic crystallography has also been shown to facilitate the crystallization of proteins and peptides that are otherwise difficult to crystallize. researchgate.net The study of this compound could provide valuable insights into the principles of molecular self-assembly and aid in the rational design of new biomaterials with tailored properties.

Q & A

(Basic) What established protocols ensure high-purity synthesis of H-BETA-ALA-DL-VAL-OH?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies to minimize side reactions.
  • Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for isolating the target compound.
  • Characterization : Confirm identity via 1^1H/13^13C NMR (peak assignments for β-alanine and valine residues) and high-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy .

(Advanced) How can racemization during synthesis be systematically minimized?

Methodological Answer:

  • Parameter Optimization :
    • Temperature : Maintain reactions at 0–4°C to reduce base-induced racemization.
    • Coupling Agents : Use HOBt/DIC instead of DCC to improve coupling efficiency.
    • Monitoring : Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak®) to quantify D/L-valine enantiomers .
  • Validation : Compare optical rotation values with literature data to confirm stereochemical integrity .

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Assign β-alanine (δ 3.2–3.4 ppm for β-CH2_2) and valine (δ 0.9–1.1 ppm for γ-CH3_3) proton signals.
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+.
  • Secondary Techniques :
    • IR Spectroscopy : Detect amide I (~1650 cm1^{-1}) and II (~1550 cm1^{-1}) bands for peptide bond verification .

(Advanced) How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Step 1 : Re-examine sample preparation (e.g., deuteration efficiency, pH effects on chemical shifts).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify impurities.
  • Step 3 : Cross-validate with alternative methods (e.g., LC-MS/MS fragmentation patterns) .
  • Hypothesis Testing : If impurities persist, conduct stability studies (e.g., under varying pH/temperature) to assess degradation pathways .

(Basic) What experimental designs are recommended for studying the compound’s stability?

Methodological Answer:

  • Accelerated Stability Testing :
    • Conditions : Expose the compound to 40°C/75% RH for 1–3 months.
    • Analysis : Monitor degradation via RP-HPLC (peak area reduction) and LC-MS for byproduct identification.
  • Control Groups : Include buffers (pH 3–9) to assess hydrolytic stability .

(Advanced) How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS with CHARMM36 force fields to model peptide-receptor binding.
    • Validate docking poses with experimental data (e.g., SPR binding affinity measurements).
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites for functionalization .

(Basic) What are the ethical considerations for in vitro studies involving this compound?

Methodological Answer:

  • Data Transparency : Publish full synthetic protocols, spectral raw data, and purity certificates to ensure reproducibility.
  • Biosafety : Adhere to institutional guidelines for handling peptides (e.g., PPE, waste disposal) .

(Advanced) How to design a robust structure-activity relationship (SAR) study for derivative optimization?

Methodological Answer:

  • Variable Selection :
    • Independent Variables : Substituent groups (e.g., alkyl chain length, aromatic rings).
    • Dependent Variables : Bioactivity (e.g., IC50_{50} in enzyme assays).
  • Statistical Design : Use a fractional factorial design to minimize experimental runs while maximizing variable coverage. Validate with ANOVA (p<0.05 threshold) .

(Basic) How should researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Scale-up Adjustments : Increase resin swelling time (2–4 hours) to improve coupling efficiency.
    • Solvent Selection : Replace DMF with NMP for better solubility at higher scales.
  • Quality Control : Implement in-line FTIR to monitor reaction progression in real-time .

(Advanced) What strategies validate the compound’s role in modulating enzymatic activity?

Methodological Answer:

  • Kinetic Assays :
    • Measure KmK_m and VmaxV_{max} via Michaelis-Menten plots with/without the compound.
    • Use stopped-flow spectroscopy for rapid kinetic analysis.
  • Control Experiments : Include known inhibitors/activators to benchmark effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.